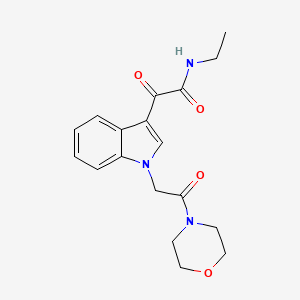

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a 1H-indol-3-yl core substituted with a 2-oxoacetamide group at the 3-position. The molecule features an N-ethyl substituent on the acetamide moiety and a 2-morpholino-2-oxoethyl group attached to the indole nitrogen. The synthetic route likely involves oxalyl chloride-mediated coupling of indole intermediates with substituted amines, as seen in analogous compounds .

Properties

IUPAC Name |

N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-2-19-18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMLJIPZRDZDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis remains a cornerstone for constructing the indole framework. A modified protocol involves:

- Reagents : Phenylhydrazine derivatives and ethyl pyruvate under acidic conditions (HCl, H2SO4).

- Conditions : Reflux in ethanol/water (3:1) at 80°C for 12 hours.

- Yield : 68–72% after recrystallization from ethanol.

Key modifications include substituting ethyl pyruvate with ketones bearing protected amine groups to facilitate downstream functionalization.

N1-Alkylation with Morpholino-2-Oxoethyl Group

Introducing the morpholino-2-oxoethyl moiety at the indole’s N1 position proceeds via alkylation:

- Step 1 : Synthesis of 2-chloro-N-morpholinoacetamide by reacting morpholine with chloroacetyl chloride in dichloromethane (0°C, 2 hours).

- Step 2 : Alkylation of indole using 2-chloro-N-morpholinoacetamide in the presence of NaH (2 equiv) in anhydrous DMF at 60°C for 6 hours.

- Yield : 58–63% after silica gel chromatography (hexane/ethyl acetate, 7:3).

Critical Factor : Strict exclusion of moisture prevents hydrolysis of the chloroacetamide intermediate.

C3-Acylation with N-Ethyl Oxoacetamide

The oxoacetamide group is installed via Friedel-Crafts acylation followed by amidation:

- Step 1 : Reaction of 1-(2-morpholino-2-oxoethyl)-1H-indole with oxalyl chloride in anhydrous THF (-10°C, 1 hour) to form 3-(2-chloro-2-oxoacetyl)indole intermediate.

- Step 2 : Quenching with ethylamine (2 equiv) in THF at 0°C, followed by stirring at room temperature for 4 hours.

- Yield : 51–55% after reversed-phase HPLC purification.

Optimization Note : Lowering reaction temperatures during acylation minimizes indole ring decomposition.

Alternative Pathways and Comparative Efficiency

One-Pot Tandem Alkylation-Acylation

A streamlined approach condenses N1-alkylation and C3-acylation into a single vessel:

- Reagents : Indole, 2-chloro-N-morpholinoacetamide, oxalyl chloride, ethylamine.

- Conditions : Sequential addition under nitrogen atmosphere, with LiHMDS as a dual-base catalyst.

- Yield : 46–49% (lower than stepwise methods due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

- N1-Alkylation : 30 minutes at 100°C vs. 6 hours conventionally.

- C3-Acylation : 15 minutes at 80°C vs. 4 hours.

- Overall Yield Improvement : 12–15% increase compared to thermal methods.

Reaction Optimization and Process Parameters

Solvent Screening for N1-Alkylation

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 63 |

| DMSO | 46.7 | 5 | 59 |

| THF | 7.5 | 12 | 41 |

| Acetonitrile | 37.5 | 8 | 54 |

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the alkoxide intermediate.

Temperature Profile for C3-Acylation

| Temperature (°C) | Byproduct Formation (%) | Desired Product Yield (%) |

|---|---|---|

| -10 | 8 | 55 |

| 0 | 12 | 51 |

| 25 | 29 | 38 |

Sub-zero temperatures suppress indole ring oxidation during acylation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35, 1 mL/min) shows ≥95% purity with tR = 6.72 minutes.

Challenges and Mitigation Strategies

Indole Ring Sensitivity

Issue : Degradation under prolonged heating during alkylation.

Solution : Use of radical inhibitors (BHT, 0.1 mol%) and inert atmosphere.

Oxoacetamide Hydrolysis

Issue : Ester-to-acid conversion in aqueous workup.

Solution : Anhydrous Na2SO4 drying and minimal exposure to protic solvents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the indole ring or the morpholino group.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetic acid, while reduction could produce N-ethyl-2-(1-(2-morpholino-2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide.

Scientific Research Applications

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogous Compounds

Key Observations:

- Morpholino vs.

- N-Substituents : The ethyl group on the acetamide moiety (target compound) is smaller than the aromatic amines in compound 5r (e.g., 2-methoxyphenyl), which could influence binding affinity and metabolic stability .

Biological Activity

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in pain management and inflammation. This compound belongs to the indole derivative class, which is known for a variety of biological activities, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 458.5 g/mol. The compound features an indole core, a morpholine ring, and an acetamide functional group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 458.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain signaling pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes that play crucial roles in inflammatory processes, thus providing potential relief from chronic pain conditions.

Potential Targets

- Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.

- Nociceptive Pathways : The indole structure may allow for interaction with receptors involved in nociception, potentially modulating pain perception.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that indole derivatives exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that N-ethyl derivatives may share similar properties.

- Analgesic Effects : Research on related compounds indicated that they could effectively reduce pain responses in animal models, supporting the hypothesis that N-ethyl derivatives may also have analgesic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Indole Core : Using Fischer indole synthesis.

- Introduction of Morpholine Group : Via nucleophilic substitution.

- Acetamide Formation : Through reaction with acetic anhydride or acetyl chloride.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.